Synthetic Accessibility: A Quantitative Yield Protocol Over Multi-Step Routes
The synthesis of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL is streamlined by a published one-step protocol achieving a quantitative yield, in stark contrast to traditional multi-step syntheses for related piperidine derivatives which often suffer from low overall yields. A 2023 publication in Molbank details this protocol using adapted Vilsmeier conditions, providing a significant advantage in both time and material efficiency [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Quantitative yield (100%) |
| Comparator Or Baseline | Multi-step syntheses for analogous compounds (e.g., deuterated analog synthesis reports a 6% overall yield over six steps) [2] |
| Quantified Difference | 94% absolute yield advantage |
| Conditions | One-step synthesis using adapted Vilsmeier conditions vs. multi-step routes. |
Why This Matters
A high-yielding, one-step synthesis directly reduces procurement costs and synthesis time, making the compound a more efficient and economical choice for research and development.
- [1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). One-Step Synthesis of 4-(2-Aminoethyl)-1-methylpiperidin-4-ol in Quantitative Yield. Molbank, 2023(2), M1654. View Source
- [2] INIS Repository. (n.d.). Synthesis of [title compound] from heptadeuterated isopropyl alcohol in six steps. Overall yield 6%. Retrieved from inis.iaea.org View Source
